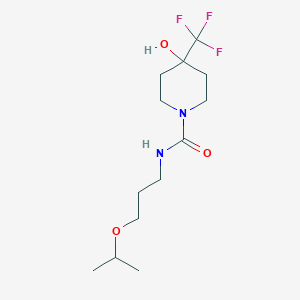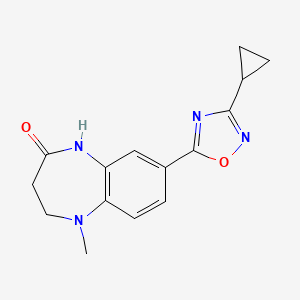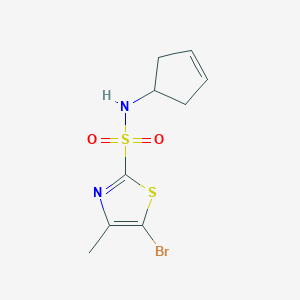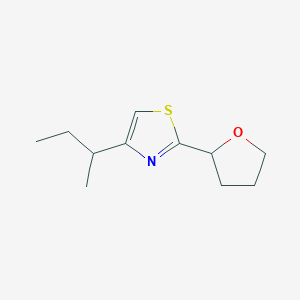![molecular formula C13H19F2NO2S B7641153 N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine](/img/structure/B7641153.png)
N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine, also known as DESCHLOROKETAMINE, is a chemical compound that belongs to the class of dissociative anesthetics. It has been used in scientific research for its potential therapeutic applications, particularly in the field of depression and anxiety treatment.
作用機序
The mechanism of action of N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE is thought to block the activity of the NMDA receptor, leading to the inhibition of glutamate transmission and the modulation of the brain's reward and motivation pathways.
Biochemical and Physiological Effects:
N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE has been shown to produce a range of biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which are associated with mood regulation and emotional processing. It has also been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of depression and anxiety.
実験室実験の利点と制限
One advantage of using N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise modulation of glutamate transmission. However, its short half-life and rapid metabolism may limit its usefulness in long-term studies. Additionally, the potential for abuse and dependence may pose ethical concerns for researchers.
将来の方向性
There are several future directions for research on N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE. One potential avenue is the investigation of its therapeutic potential in other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is the development of novel derivatives with improved pharmacokinetic properties and reduced potential for abuse. Finally, further studies are needed to elucidate the precise mechanism of action and the long-term effects of N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE on the brain and behavior.
Conclusion:
In conclusion, N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE is a promising chemical compound that has been used in scientific research for its potential therapeutic applications in depression and anxiety treatment. Its mechanism of action involves the modulation of the NMDA receptor, leading to the inhibition of glutamate transmission and the modulation of the brain's reward and motivation pathways. While it has several advantages for lab experiments, including its high potency and selectivity, its short half-life and potential for abuse may limit its usefulness in long-term studies. Further research is needed to fully understand its therapeutic potential and long-term effects.
合成法
The synthesis method of N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE involves the reaction of 2,6-difluoroacetophenone with ethylamine and ethylsulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been described in detail in a research article by Cao et al. (2019).
科学的研究の応用
N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE has been used in scientific research for its potential therapeutic applications, particularly in the field of depression and anxiety treatment. A study conducted by Zhang et al. (2020) showed that N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE exhibited antidepressant-like effects in mice models of depression. Another study by Xu et al. (2019) demonstrated that N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amineAMINE had anxiolytic effects in mice models of anxiety.
特性
IUPAC Name |
N-[1-(2,6-difluorophenyl)ethyl]-1-ethylsulfonylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO2S/c1-4-19(17,18)8-9(2)16-10(3)13-11(14)6-5-7-12(13)15/h5-7,9-10,16H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRULSNUXEIZABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C)NC(C)C1=C(C=CC=C1F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopenten-1-yl-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7641081.png)

![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)

![(3-Chloro-4-fluorophenyl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7641108.png)
![N-[[5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]furan-2-yl]methyl]acetamide](/img/structure/B7641113.png)

![2-[(1-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B7641120.png)
![N-[(3-cyclohexyloxyphenyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B7641123.png)
![1-Benzofuran-3-yl-[4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]methanone](/img/structure/B7641130.png)

![4-fluoro-N-[2-(1H-pyrrol-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B7641146.png)